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Executive Summary
FMF-04-159-2 is a first-in-class, covalent chemical probe designed to target CDK14 (PFTK1)

and the wider TAIRE family kinases (CDK16, 17, 18). Unlike conventional ATP-competitive

inhibitors that rely solely on non-covalent interactions, FMF-04-159-2 leverages a targeted

acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue

(Cys218 in CDK14).

For researchers, the critical utility of this compound lies in its kinetic selectivity. While it

possesses reversible off-target activity against CDK2, its covalent mechanism allows for a

"pulse-washout" experimental paradigm that functionally isolates CDK14 inhibition, effectively

silencing the off-target noise. This guide details the selectivity profile and the mandatory

protocols required to use this probe with scientific rigor.

Chemical Biology & Mechanism of Action
Structural Logic
FMF-04-159-2 is built upon an aminopyrazole scaffold (derived from the pan-CDK inhibitor

AT7519). The critical modification is the addition of a dimethylamino-butenamide "warhead."
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Scaffold: Binds the ATP-binding hinge region (confers general CDK affinity).

Warhead: A Michael acceptor positioned to react with a specific cysteine located in the

solvent-front region of the ATP pocket.

The Cys218 Target
The selectivity of FMF-04-159-2 is driven by the presence of a cysteine residue at position 218

(CDK14 numbering). This cysteine is rare across the human kinome but conserved within the

TAIRE family (CDK14, 16, 17, 18).

Mechanism: Nucleophilic attack by the thiol of Cys218 onto the

-carbon of the acrylamide warhead.

Result: Irreversible inhibition of CDK14 kinase activity.

Visualizing the Selectivity Logic
The following diagram illustrates the kinetic differentiation between the covalent target (CDK14)

and the reversible off-target (CDK2).[1]
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Figure 1: Kinetic Selectivity Strategy. The covalent bond allows retention of CDK14 inhibition

after compound washout, while CDK2 activity is restored.
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Selectivity Profile Data
The following data aggregates biochemical and cellular profiling results. Note the narrow

window between CDK14 and CDK2 in standard assays, highlighting the necessity of the

washout protocol.

Potency Profile (Quantitative)
Target Kinase Assay Type IC50 / Kd (nM) Interaction Type

CDK14 NanoBRET (Cellular) 39.6 nM Covalent (Irreversible)

CDK16
LanthaScreen

(Biochem)
10 nM Covalent

CDK18 Biochemical <100 nM Covalent

CDK2 NanoBRET (Cellular) 256 nM Reversible

CDK10 KiNativ ~1000 nM Reversible

GSK3 Biochemical >1000 nM Weak Reversible

Kinome-Wide Selectivity (KiNativ)
In HCT116 cells treated with 1 µM FMF-04-159-2, proteome-wide profiling identified the TAIRE

family as the primary targets.

High Selectivity: >90% inhibition of CDK14, CDK16, CDK17.[2]

Moderate Off-Targets: CDK2 showed partial occupancy.

Clean Profile: Minimal engagement of other typical CDK off-targets (e.g., CDK1, CDK4/6,

CDK7, CDK9) at 1 µM.

Experimental Protocols (Field-Proven)
To ensure scientific integrity, you must control for the reversible CDK2 inhibition. Using FMF-
04-159-2 without a washout step is not recommended for validating CDK14-specific

phenotypes.
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The "Pulse-Washout" Protocol (Mandatory for
Selectivity)
This protocol deconvolutes CDK14 effects from CDK2 effects.

Materials:

FMF-04-159-2 (10 mM DMSO stock).

FMF-04-159-R (Reversible negative control - Essential).

Cell culture media (pre-warmed).

PBS (37°C).

Workflow:

Seeding: Seed cells to reach 70-80% confluency.

Pulse Treatment: Treat cells with 1.0 µM FMF-04-159-2 for 4 hours.

Rationale: 4 hours is sufficient for complete covalent modification of CDK14 (saturation)

but minimizes duration of off-target stress.

Washout (Critical Step):

Aspirate media containing the compound.

Wash gently 3x with warm PBS.

Add fresh, compound-free media.

Incubate for 2 to 24 hours (depending on phenotypic endpoint).

Validation:

Perform Western Blot or functional assay.
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Control: Parallel wells treated with FMF-04-159-R (reversible analog) must show loss of

inhibition after washout. If the effect persists with the reversible control, the phenotype is

not target-driven or washout was insufficient.

Target Engagement Verification (Western Blot)
Since there is no phosphor-CDK14 antibody that directly reports on activity, use a mobility shift

or competition assay if available, or rely on downstream substrate phosphorylation (e.g.,

phosphorylation of LRP6 or other Wnt components, though these are context-dependent).

Best Practice: Use the FMF-04-159-R (reversible control) side-by-side.

Lane 1: DMSO

Lane 2: FMF-04-159-2 (Washout) -> Phenotype Present

Lane 3: FMF-04-159-R (Washout) -> Phenotype Absent

Implications for Drug Development
The TAIRE Family Redundancy
FMF-04-159-2 is a pan-TAIRE inhibitor.[1] CDK14, 16, 17, and 18 share high sequence

homology in the ATP pocket and the Cys218 residue.

Insight: It is currently impossible to selectively inhibit CDK14 over CDK16 using this

chemotype. Biological interpretation must account for pan-TAIRE inhibition.

Safety: TAIRE kinases are often redundant; simultaneous inhibition may be required to

observe a therapeutic effect in Wnt-driven cancers.

CDK2 Safety Window
The safety margin is approximately 6-fold (40 nM vs 256 nM). In vivo, maintaining free drug

concentration between these values is challenging. Therefore, FMF-04-159-2 is primarily a

cellular tool compound, not a clinical candidate.

Visualizing the TAIRE Pathway Context
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Understanding where CDK14 fits helps interpret the data generated using FMF-04-159-2.
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Figure 2: CDK14 Signaling Context. FMF-04-159-2 blocks the phosphorylation of LRP6, a

critical step in Wnt/Beta-catenin signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607487#understanding-fmf-04-159-2-selectivity-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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